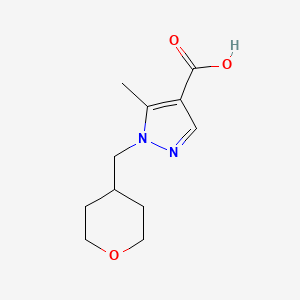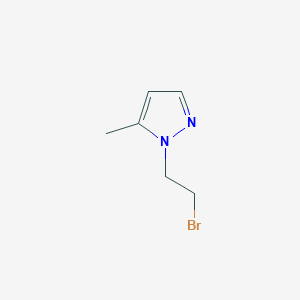
5-Bromo-3-cyclopropyl-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-cyclopropyl-1,2,4-thiadiazole (BCT) is a heterocyclic compound with a bromine atom and a cyclopropyl group attached to a thiadiazole ring. It is a type of heterocycle that features both sulfur (S) and nitrogen (N) atoms in its ring structure .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have also been studied .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .Physical And Chemical Properties Analysis
The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry. In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions . They are typically colorless and have a faint, distinctive odor .Scientific Research Applications
Anticancer Activity
5-Bromo-3-cyclopropyl-1,2,4-thiadiazole derivatives have shown promise in anticancer research. For instance, a compound containing this moiety, specifically 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole, demonstrated significant anticancer activity, with a particular selectivity toward leukemic cancer cell lines. This highlights the potential of these compounds in targeted cancer therapies (Noolvi et al., 2011).
Neuroprotective and Antiproliferative Properties
Further research into 5-N,N-disubstituted-5-amino-3-(2-oxopropyl)-1,2,4-thiadiazoles, closely related to this compound, revealed their potential neuroprotective and antiproliferative properties. These compounds exhibited selectivity against cancer cells, particularly the MCF-7 breast adenocarcinoma cell line, compared to non-cancer cell lines, suggesting their utility in the development of new anticancer agents (Proshin et al., 2019).
Antifungal Activity
The antifungal potential of this compound derivatives has been demonstrated through synthesis and characterization of compounds like 5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. These compounds exhibit substantial antifungal activity, offering a potential avenue for the development of new antifungal agents (Zhai et al., 2016).
Mechanism of Action
Thiadiazole derivatives exhibit various biological activities due to the presence of N–C–S– moiety . They have the ability to disrupt processes related to DNA replication, permitting them to inhibit replication of both bacterial and cancer cells . The experimental results were supported by the docking study using the Kinase ThiM from Klebsiella pneumoniae .
Safety and Hazards
Thiadiazole-containing compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They have acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
properties
IUPAC Name |
5-bromo-3-cyclopropyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKWDKYPIXOIMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1494127-23-9 |
Source


|
| Record name | 5-bromo-3-cyclopropyl-1,2,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Aminonaphthalen-1-yl)oxy]propanamide](/img/structure/B1375168.png)
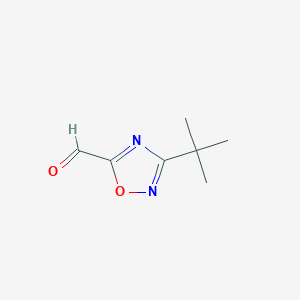


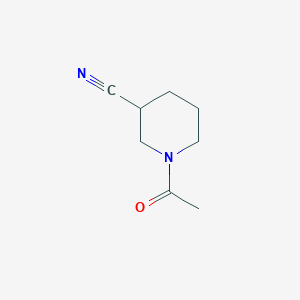
![1-{Bicyclo[2.2.1]heptan-2-yl}piperazine](/img/structure/B1375178.png)
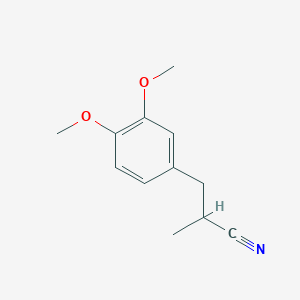
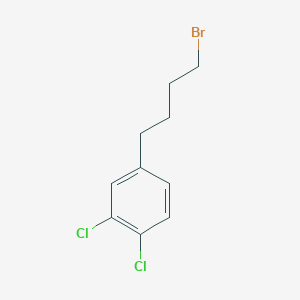
![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)
